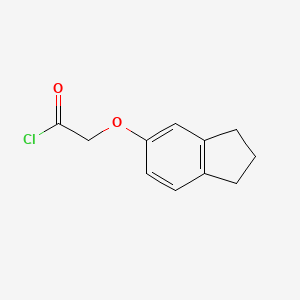

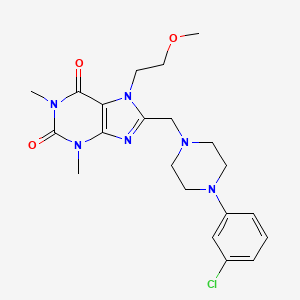

![molecular formula C14H14F2N2O2 B2393174 2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide CAS No. 1421489-37-3](/img/structure/B2393174.png)

2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide, commonly known as DFHO, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound is a derivative of benzamide and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for various research applications.

Scientific Research Applications

- Fluorine-containing compounds often play a crucial role in drug discovery due to their unique properties. Researchers have explored the synthesis of fluorinated pyridines, including 2,6-difluoropyridines, as potential drug candidates . The compound’s reduced basicity and reactivity compared to chlorinated or brominated analogs make it an interesting target for drug design.

- 2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide has been investigated for its potential as an imaging agent. Researchers have explored synthetic routes to prepare 18F-substituted pyridines, which could serve as positron emission tomography (PET) tracers for various biological applications .

- Incorporating fluorine atoms into lead structures of agricultural products can enhance their physical, biological, and environmental properties. While most fluorine-containing substituents are added to carbocyclic aromatic rings, exploring their effects on pyridine-based compounds like 2,6-difluoropyridines could lead to novel agrochemicals .

- The synthesis of fluorinated compounds, including 2,6-difluoropyridines, contributes to the broader field of fluorine chemistry. Researchers study reaction mechanisms, selectivity, and novel synthetic methods to expand our understanding of fluorination processes .

- Researchers have explored the biological effects of 2,6-difluoro-N-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)benzamide. Investigating its interactions with cellular targets, enzymatic pathways, and potential therapeutic effects is essential .

Medicinal Chemistry and Drug Development

Radiopharmaceuticals and Imaging Agents

Agricultural Chemistry

Fluorine Chemistry Research

Biological Activity Studies

Materials Science and Organic Electronics

properties

IUPAC Name |

2,6-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPVOSIFAXBEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.3]heptan-2-ylmethanethiol](/img/structure/B2393094.png)

![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2393101.png)